3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate
Overview
Description
“3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate” is a chemical compound with the CAS Number: 371947-93-2 . It has a molecular weight of 280.28 and its IUPAC name is 3-(4-hydroxyquinazolin-2-yl)phenyl acetate .
Molecular Structure Analysis
The molecular formula of “3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate” is C16H12N2O3 . The InChI Code is 1S/C16H12N2O3/c1-10(19)21-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(20)18-15/h2-9H,1H3,(H,17,18,20) .
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.0 g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not available . The compound is solid at room temperature .
Scientific Research Applications
1. Cytotoxic Activity
One of the prominent applications of derivatives of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate is in cytotoxic activity against cancer cell lines. Nguyen et al. (2019) reported that certain compounds synthesized from ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate exhibited mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells (Nguyen et al., 2019).
2. Spectroscopic Analysis and Molecular Docking
El-Azab et al. (2016) conducted a comprehensive study on Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate (EPDA), analyzing its molecular structure, electron density, NMR studies, and molecular docking. Their research suggests potential inhibitory activity against specific inhibitors, highlighting the compound's relevance in molecular interaction studies (El-Azab et al., 2016).
3. Anticonvulsant and Antimicrobial Activities
Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones from anthranilic acid, demonstrating significant antimicrobial and anticonvulsant activities. This research points to the potential of these derivatives in developing new therapeutic agents (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
4. Potential Antioxidant Additives
Habib et al. (2014) explored derivatives of 4-oxo-3,4-dihydroquinazoline for their potential as antioxidant additives in lubricating oils. They identified compounds exhibiting high antioxidant activity, emphasizing the chemical's industrial application beyond pharmaceuticals (Habib, Hassan, & El‐Mekabaty, 2014).
5. Synthesis of New Derivatives
Research also focuses on synthesizing new derivatives of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate for various applications. Acharyulu et al. (2009) synthesized novel compounds from this base structure, supported by spectral and analytical data. Their work contributes to the expanding library of derivatives with potential applications in medical and industrial fields (Acharyulu, Dubey, Reddy, & Suresh, 2009).
Safety And Hazards
properties
IUPAC Name |
[3-(4-oxo-3H-quinazolin-2-yl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10(19)21-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(20)18-15/h2-9H,1H3,(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPQKVQJRFXKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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